molecular formula C11H10BrNO2 B1449532 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid CAS No. 31523-00-9

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B1449532
CAS No.: 31523-00-9
M. Wt: 268.11 g/mol
InChI Key: VJSWAQYYTLGCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a bromine atom at the 7th position and a methyl group at the 5th position of the indole ring, with an acetic acid moiety attached to the 3rd position.

Preparation Methods

The synthesis of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:

Chemical Reactions Analysis

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid can be compared with other indole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(7-bromo-5-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSWAQYYTLGCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 2
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 4
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 5
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

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